Cas no 1806172-88-2 (2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid)

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid is a halogenated pyridine derivative with a trifluoromethoxy substituent, offering unique reactivity and stability for synthetic applications. The presence of the iodine atom at the 2-position enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The acetic acid moiety provides a handle for further functionalization, enabling conjugation or derivatization. This compound is particularly useful in the development of pharmaceuticals, ligands, and advanced intermediates requiring precise structural modifications.
2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid structure
1806172-88-2 structure
Product Name:2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid
CAS No:1806172-88-2
MF:C9H7F3INO3
MW:361.056465387344
CID:4835137
Update Time:2025-07-22

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid
    • Inchi: 1S/C9H7F3INO3/c1-4-2-5(3-6(15)16)14-8(13)7(4)17-9(10,11)12/h2H,3H2,1H3,(H,15,16)
    • InChI Key: ZWINWLBUKBDFLF-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C)=CC(CC(=O)O)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 287
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.4

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029091947-1g
2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid
1806172-88-2 97%
1g
$1,549.60 2022-03-31

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid Related Literature

Additional information on 2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1806172-88-2)

2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid, with the CAS registry number 1806172-88-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical synthesis. This compound is characterized by its unique structural features, which include an iodine atom at the 2-position, a methyl group at the 4-position, a trifluoromethoxy group at the 3-position, and an acetic acid moiety at the 6-position of a pyridine ring. These substituents contribute to its distinctive chemical properties and potential applications in drug discovery and development.

The pyridine ring serves as the central framework of this compound, providing a rigid structure that facilitates various chemical reactions. The iodine atom at the 2-position is particularly significant due to its high electrophilic reactivity, making it an ideal site for nucleophilic substitution reactions. The methyl group at the 4-position introduces steric hindrance, which can influence the compound's solubility and bioavailability. Meanwhile, the trifluoromethoxy group at the 3-position is a strong electron-withdrawing group that enhances the compound's electronic properties, making it more reactive in certain chemical transformations.

The acetic acid moiety at the 6-position of the pyridine ring adds an acidic functionality to the molecule. This carboxylic acid group can participate in hydrogen bonding, which is crucial for interactions within biological systems. Such functional groups are often exploited in medicinal chemistry to optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Recent studies have highlighted the potential of 2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid as a building block in the synthesis of bioactive molecules. Its versatility allows for further functionalization through various chemical transformations, such as nucleophilic aromatic substitution or coupling reactions. For instance, researchers have utilized this compound as an intermediate in the synthesis of heterocyclic compounds with potential antiviral and anticancer activities.

In addition to its role in drug discovery, this compound has also been explored in materials science for its ability to form stable metal complexes. The iodine atom and other substituents on the pyridine ring can coordinate with metal ions, leading to novel materials with applications in catalysis and sensing technologies.

The synthesis of 2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid typically involves multi-step organic synthesis strategies. Key steps often include Friedel-Crafts alkylation or acylation reactions to introduce substituents onto the pyridine ring, followed by iodination and carboxylation steps to complete the structure. The optimization of these reaction conditions is critical to achieving high yields and purity of the final product.

In terms of applications, this compound has shown promise in several therapeutic areas. For example, its derivatives have been investigated for their potential as kinase inhibitors, which are crucial targets in cancer therapy. Additionally, studies have demonstrated its ability to modulate ion channels, suggesting its potential role in treating neurological disorders such as epilepsy or chronic pain.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its binding affinities with various biological targets, aiding in the design of more potent and selective derivatives.

In conclusion, 2-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1806172-88) is a versatile compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in both academic research and industrial applications. As ongoing research continues to uncover new possibilities for this compound, it remains at the forefront of innovative advancements in chemistry and medicine.

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